molecular formula C15H13N3O3S B2918208 3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1903343-30-5

3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2918208
CAS RN: 1903343-30-5
M. Wt: 315.35
InChI Key: YDEPYEZMXZPLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DTNB or Ellman's reagent and is widely used in biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of Benzannelated and Heterocyclic Compounds : The utility of related three-carbon synthons in the efficient synthesis of benzothiazoles, indolizines, and imidazopyridines is highlighted. These routes offer general and efficient approaches for heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores (Katritzky et al., 2000).

  • Three-Component Reaction for Spiro Compounds : A study explores the three-component reaction involving thiazole, resulting in a mixture of functionalized diastereoisomeric spiro compounds. This method offers a new avenue for synthesizing structurally complex and potentially bioactive molecules (Yang, Sun, & Yan, 2015).

  • Electron-Acceptor in Electrochromic Polymers : Thiadiazolopyridine, a related compound, has been explored as a novel electron acceptor in donor-acceptor-type electrochromic polymers. This research underscores its potential in developing new materials with unique electrochromic properties (Ming et al., 2015).

  • Synthesis of Pyrido and Thiazolo Pyridines : The synthesis of various pyrido and thiazolo pyridines using nitriles highlights the versatility of these compounds in creating diverse molecular structures with potential biological activities (Mahmoud et al., 2007).

  • Reactivity and Formation of Hydrazones : The study of the reactivity of similar compounds, leading to the formation of various hydrazones and their subsequent cyclization into different heterocyclic derivatives, indicates the compound's role in expanding chemical diversity (Farag, Dawood, & Kandeel, 1996).

  • Reactions in Synthesis of Benzothiazoles : Benzothiazoles, closely related to the compound , demonstrate significant antimicrobial properties. This application underscores the potential use of these compounds in pharmaceuticals (Abbas et al., 2014).

  • Synthesis of Chiral Pyrrolidines : The synthesis of chiral pyrrolidines using benzotriazole demonstrates the compound's relevance in creating stereochemically complex molecules (Katritzky, Cui, Yang, & Steel, 1999).

properties

IUPAC Name

3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c16-7-10-2-1-3-11(6-10)14(20)17-5-4-12(8-17)18-13(19)9-22-15(18)21/h1-3,6,12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEPYEZMXZPLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile

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